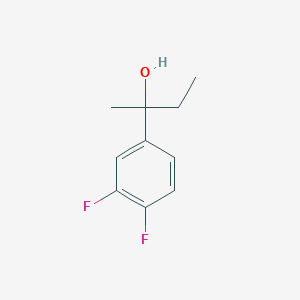

2-(3,4-Difluorophenyl)-2-butanol

CAS No.:

Cat. No.: VC13415748

Molecular Formula: C10H12F2O

Molecular Weight: 186.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12F2O |

|---|---|

| Molecular Weight | 186.20 g/mol |

| IUPAC Name | 2-(3,4-difluorophenyl)butan-2-ol |

| Standard InChI | InChI=1S/C10H12F2O/c1-3-10(2,13)7-4-5-8(11)9(12)6-7/h4-6,13H,3H2,1-2H3 |

| Standard InChI Key | FDQDQHUUDPWTIP-UHFFFAOYSA-N |

| SMILES | CCC(C)(C1=CC(=C(C=C1)F)F)O |

| Canonical SMILES | CCC(C)(C1=CC(=C(C=C1)F)F)O |

Introduction

Structural and Physicochemical Properties

Key Physical Properties

Spectral Characteristics

-

IR Spectroscopy: Expected O-H stretch (~3200–3600 cm⁻¹), C-F stretches (~1100–1250 cm⁻¹), and aromatic C=C vibrations (~1500–1600 cm⁻¹).

-

NMR (predicted):

-

¹H NMR: δ 1.50 (s, 6H, CH₃), δ 6.8–7.3 (m, 3H, aromatic H).

-

¹³C NMR: δ 70.5 (C-OH), δ 115–150 (aromatic C-F coupling).

-

Synthetic Routes and Optimization

Grignard Reaction with 3,4-Difluorophenylmagnesium Bromide

A plausible route involves reacting 3,4-difluorophenylmagnesium bromide with 2-butanone:

This method is analogous to protocols for synthesizing 2-(2,4-difluorophenyl)-2-butanol derivatives .

Catalytic Asymmetric Epoxidation

Patents describe enantioselective synthesis of difluorophenyl epoxy alcohols, which can be reduced to secondary alcohols . For example:

Industrial-Scale Production Challenges

-

Diastereomer Separation: Contamination by (2R,3S) or (2S,3R) diastereomers may occur, necessitating chiral chromatography or enzymatic resolution .

-

Fluorine Stability: Harsh reaction conditions risk C-F bond cleavage, requiring controlled temperatures (<80°C) .

Biological and Industrial Applications

Antifungal and Antimicrobial Activity

While direct studies on 2-(3,4-difluorophenyl)-2-butanol are lacking, structurally related compounds exhibit significant bioactivity:

-

Triazole Derivatives: Analogous alcohols functionalized with triazole groups show potent antifungal effects against Candida albicans (MIC₅₀: 0.5–2 µg/mL) .

-

Mechanism: Inhibition of fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis .

Agrochemical Applications

-

Herbicide Intermediates: Difluorophenyl alcohols serve as precursors for sulfonylurea herbicides, enhancing lipid membrane penetration .

-

Insect Growth Regulators: Fluorinated alcohols disrupt chitin synthesis in insects, as seen in patents for crop protection .

Materials Science

-

Polymer Additives: Improve thermal stability and flame retardancy in epoxy resins .

-

Liquid Crystals: Fluorinated alcohols enhance dielectric anisotropy in display technologies .

Computational and Experimental Data Gaps

Unresolved Challenges

-

Toxicity Profile: No acute or chronic toxicity data available; requires in vitro cytotoxicity assays (e.g., HepG2 cells).

-

Metabolic Pathways: Predicted hepatic oxidation via CYP2E1, but experimental validation is needed .

Recommended Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume